N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine is a chemical compound that belongs to the class of indazole derivatives, which are recognized for their diverse biological activities. This compound is characterized by a pyrazole moiety linked to an indazole structure, which enhances its potential applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving pyrazole and indazole derivatives. Its synthesis has been documented in several scientific studies, which explore its pharmacological properties and potential therapeutic applications.
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It is also categorized under pyrazole and indazole derivatives, which are known for their roles in drug development.
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine typically involves multi-step reactions. One common method includes the condensation of 1-methyl-1H-pyrazole with appropriate indazole precursors under controlled conditions.
The molecular structure of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine consists of an indazole ring fused with a pyrazole group. The structural formula can be represented as follows:
Key structural features include:
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine can participate in various chemical reactions typical of heterocyclic compounds, including:
The reaction pathways often involve:
The mechanism of action for N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine is primarily studied concerning its pharmacological effects. It is believed to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Research indicates that compounds containing pyrazole and indazole moieties exhibit activities against cancer cell lines, potentially through mechanisms involving:
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine typically appears as a crystalline solid. Its melting point and solubility characteristics may vary based on purity and synthesis conditions.
Key chemical properties include:
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine has potential applications in:
Indazole-pyrazole hybrids represent an emerging class of bioactive compounds with significant therapeutic potential across multiple disease domains. The biological significance of these fused or linked hybrid systems stems from their ability to interact with diverse enzymatic targets, particularly kinases and receptors involved in critical cellular signaling pathways. Pyrazole, a five-membered 1,2-diazole, and indazole, its benzofused analogue (1,2-benzopyrazole), constitute "privileged structures"—molecular frameworks capable of providing useful ligands for multiple targets through strategic structural modifications [2] [4].
The integration of pyrazole and indazole moieties into single molecular architectures leverages the complementary pharmacological properties of both heterocycles. Pyrazole-containing compounds demonstrate remarkable versatility in drug discovery, evidenced by numerous FDA-approved drugs across therapeutic categories:
Indazole derivatives similarly feature prominently in clinical agents, including:
The hybrid molecule N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine capitalizes on this dual heritage. Its design potentially enables simultaneous engagement with complementary binding regions in biological targets. The indazole moiety provides a planar, aromatic system capable of π-π stacking interactions with protein aromatic residues and hydrogen bonding through its annular nitrogens. The 1-methylpyrazole unit contributes additional hydrogen-bonding capacity and hydrophobic character while maintaining metabolic stability through methylation of the pyrazole nitrogen. The methylene linker offers conformational flexibility, allowing optimal spatial positioning of both heterocycles for target engagement [5] [9].
Table 1: FDA-Approved Drugs Containing Indazole or Pyrazole Scaffolds (2011-2023)
Drug Name | Scaffold | Therapeutic Use | Molecular Target |
---|---|---|---|
Niraparib | 2H-Indazole | Ovarian/Breast Cancer | PARP |
Pazopanib | Pyrimidine-Pyrazole | Renal Cell Carcinoma | VEGFR, PDGFR, c-Kit |
Palbociclib | Aminopyrimidine-Piperazine-Pyrazole | Breast Cancer | CDK4/6 |
Lenacapavir | Fused Pyrazole | HIV/AIDS | HIV-1 Capsid |
Zavegepant | Indazole | Migraine | CGRP Receptor |
Baricitinib | Pyrazole | Rheumatoid Arthritis, COVID-19 | JAK1/JAK2 |
The targeted design of such hybrids addresses key challenges in kinase inhibitor development, particularly achieving selectivity against closely related kinases and overcoming resistance mutations. Precedent compounds demonstrate that indazole-pyrazole hybrids can effectively occupy both adenine-binding and allosteric pockets in kinases through their spatially distinct heterocyclic components. Additionally, the protonatable nitrogen in the indazole ring (when present in the 1H-tautomer) enables salt bridge formation with conserved catalytic residues, enhancing binding affinity [2] [5].
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine exhibits distinctive structural characteristics that define its pharmacophoric profile—the ensemble of steric and electronic features essential for optimal supramolecular interactions with biological targets. The molecule comprises three key components: the 2H-indazol-6-amine moiety, the (1-methyl-1H-pyrazol-4-yl)methyl group, and the methylene linker bridging these heterocycles. This arrangement creates a unique three-dimensional pharmacophore with multiple vectors for target interaction [3] [4].
Core Pharmacophoric Elements:1. 2H-Indazol-6-amine System: This bicyclic component provides three critical pharmacophoric features:- The indazole N1-H acts as a hydrogen bond donor (HBD), capable of forming directed interactions with hydrogen bond acceptors in the target protein.- The indazole N2 serves as a hydrogen bond acceptor (HBA), with its lone pair available for interaction with protein donors.- The fused aromatic system enables π-π stacking interactions with phenylalanine, tyrosine, or tryptophan residues.- The electron-rich 6-amino group enhances electron density in the ring system and can function as both HBD (through its hydrogens) and HBA (via the nitrogen lone pair) depending on protonation state [5] [9].
Table 2: Pharmacophoric Feature Analysis of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine
Pharmacophoric Feature | Structural Element | Spatial Properties | Target Interaction Potential |
---|---|---|---|
Hydrogen Bond Donor (HBD) | Indazole N1-H | Directional vector perpendicular to ring plane | Salt bridge with Asp/Glu residues; H-bond to backbone carbonyl |
Hydrogen Bond Acceptor (HBA) | Indazole N2 | Lone pair in ring plane | H-bond with Ser/Thr/Tyr side chains or backbone NH |
Hydrophobic Region | Pyrazole N-methyl group | Spherical volume | Van der Waals interactions with hydrophobic pockets |
Aromatic System | Indazole ring | Planar, ~3.5Å thickness | π-π stacking with Phe/Tyr/Trp/His; cation-π interactions |
Flexible Linker | -CH₂- group | Rotatable bond (torsion angle ~110°) | Adaptability to binding site topology |
Conformational Flexibility and Tautomerism:The molecule exhibits significant conformational flexibility around the methylene linker, with the pyrazole and indazole rings capable of adopting relative dihedral angles ranging from 0° (coplanar) to 90° (perpendicular). Molecular modeling suggests a preference for dihedral angles between 40-70° in the unbound state, minimizing steric clash while maintaining π-conjugation extension. This flexibility enables adaptation to diverse binding site geometries [9].
The indazole moiety exists predominantly in the 1H-tautomeric form rather than the 2H-form due to greater thermodynamic stability. This tautomerism crucially positions the hydrogen bond donor (N1-H) and acceptor (N2) features in optimal spatial orientation for simultaneous interaction with complementary protein residues—a characteristic observed in kinase inhibitors like pazopanib where the indazole forms key hinge-binding interactions [5].
Electronic Properties and Charge Distribution:Natural bond orbital (NBO) analysis reveals significant polarization within the indazole system:
This charge distribution creates a dipole moment along the indazole's long axis, facilitating directional interactions with polarized binding sites. The methylpyrazole component contributes an orthogonal dipole, creating a three-dimensional electronic profile that complements the electrostatic potential of many nucleotide-binding sites [3] [4].
Spatial Arrangement and Three-Dimensional Pharmacophore:The compound's pharmacophore can be abstracted as a three-point model:
The vector connecting the HBD and HBA features spans approximately 2.8-3.2 Å—an optimal distance for bidentate interactions with kinase hinge regions. The hydrophobic centroid lies 5.5-6.5 Å from this axis, positioned to interact with hydrophobic regions adjacent to the ATP-binding cleft in kinases. This spatial arrangement mirrors pharmacophoric features in established kinase inhibitors but introduces unique steric and electronic properties through the hybrid scaffold [3] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9